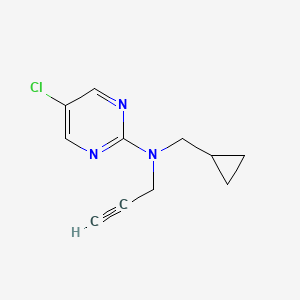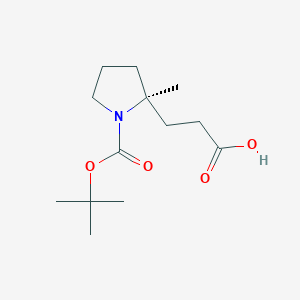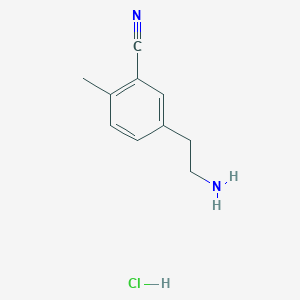![molecular formula C29H25F3N2O5 B2719652 Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 318239-71-3](/img/structure/B2719652.png)
Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzyl group, a methoxyphenyl group, a trifluoromethylphenyl group, and a pyrrole group. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . X-Ray diffraction analysis can provide information about the crystal structure of the compound .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis This compound has been involved in studies concerning the ab initio crystal structure determination of chain functionalized pyrroles. These studies utilize synchrotron X-ray powder diffraction data to obtain crystal structures, demonstrating its importance in understanding molecular and crystal structures. For instance, Silva et al. (2012) detailed the crystal structure of two related compounds, highlighting their potential as antitumoral agents (Silva et al., 2012).
Chemical Reactions and Potential Applications Furthermore, research on this compound extends to exploring its reactions and potential applications in synthesizing new molecular structures. The synthesis processes often involve cycloaddition reactions, highlighting its utility in creating novel compounds with potential biological activities. For example, the work by Magro et al. (2010) on the methoxycarbonylation of alkynes catalysed by palladium complexes showcases the versatility of related compounds in facilitating diverse chemical reactions (Magro et al., 2010).
Safety And Hazards
Zukünftige Richtungen
The future directions in the study of this compound could involve further investigation of its biological activities and potential applications in medicine. For instance, the neuroprotective and anti-inflammatory properties of some pyrrole derivatives suggest potential applications in the treatment of neurodegenerative diseases .
Eigenschaften
IUPAC Name |
methyl 3-benzyl-1-(4-methoxyphenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25F3N2O5/c1-38-21-13-11-18(12-14-21)24-22-23(28(33-24,27(37)39-2)16-17-7-4-3-5-8-17)26(36)34(25(22)35)20-10-6-9-19(15-20)29(30,31)32/h3-15,22-24,33H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEVVQKWXCVXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C(N2)(CC5=CC=CC=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2719570.png)
![2-Phenyl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2719573.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2719576.png)




![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride](/img/structure/B2719586.png)



